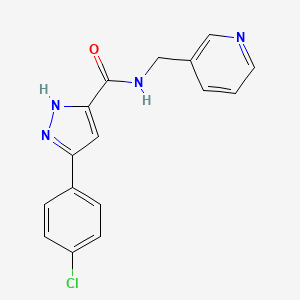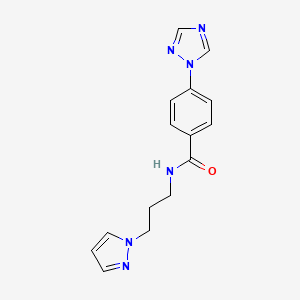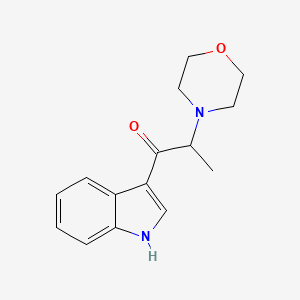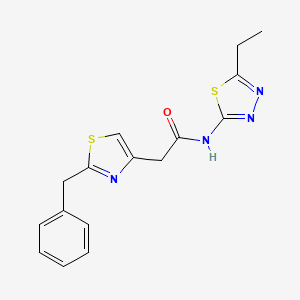
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide exhibits potent anti-inflammatory and anti-proliferative effects in various cancer cell lines. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity towards specific biological targets. However, the limitations of this compound include its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions that can be explored in the context of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide research. These include:
1. Further exploration of the mechanism of action and identification of specific biological targets.
2. Investigation of the potential use of this compound in combination therapy with other chemotherapeutic agents.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
4. Evaluation of the potential use of this compound in the treatment of other disease conditions, such as autoimmune disorders and infectious diseases.
5. Exploration of the potential use of this compound as a diagnostic tool for certain disease conditions.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a multi-step process that involves the reaction of 4-chlorobenzyl chloride with pyridine-3-carboxaldehyde to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, which is subsequently acylated with 3-chloropropionyl chloride to yield the final product.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the research areas where this compound has shown promising results include cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-13-5-3-12(4-6-13)14-8-15(21-20-14)16(22)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVSQPAYLTXPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B7496851.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7496853.png)






![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B7496940.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B7496945.png)